molecular formula C29H29FN4O2 B2921858 2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 943100-69-4

2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No. B2921858
CAS RN: 943100-69-4
M. Wt: 484.575
InChI Key: NGSQFTUXNKHTEG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a benzimidazole ring, and an acetamide group . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include its solubility, stability, and reactivity .

Scientific Research Applications

Anti-Alzheimer's Agents

A study conducted by Gupta et al. (2020) explored the synthesis and pharmacological investigation of a series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds similar in structure to the chemical , for their potential as anti-Alzheimer's agents. These compounds were designed based on the lead compound donepezil, which is a major drug for Alzheimer's management. The study found that certain compounds displayed excellent anti-Alzheimer's profiles, indicating the potential use of these derivatives in Alzheimer's disease treatment (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).

Peripheral Benzodiazepine Receptor Studies

Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, which have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds were used in positron emission tomography (PET) studies for investigating PBR expression in neurodegenerative disorders. This suggests the relevance of similar compounds in the study of neurodegenerative diseases and their potential as imaging agents (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

Metal–Organic Frameworks for Dye Adsorption

Zhao et al. (2020) reported the synthesis of a novel metal-organic framework (MOF) involving a compound structurally similar to the specified chemical. This MOF exhibited efficient dye adsorption properties, particularly for methyl orange (MO), highlighting potential applications in environmental remediation and water treatment (Zhao, Meng, Liu, Guo, & Jing, 2020).

Anticonvulsant Activities

Kohn et al. (1993) investigated α-heterocyclic α-acetamido-N-benzylacetamide derivatives, related to the specified compound, for their anticonvulsant activities. These compounds showed promising results in protecting against seizures in mice, comparable to phenytoin, a widely used anticonvulsant. This suggests potential applications in the development of new anticonvulsant medications (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).

Antimicrobial Activity

Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide compounds and evaluated them for antimicrobial activity. These compounds demonstrated good to moderate activity against selected bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some benzimidazole derivatives have been found to have antiviral, antibacterial, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for a compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O2/c1-20(2)34(24-8-4-3-5-9-24)28(36)19-33-26-11-7-6-10-25(26)31-29(33)22-16-27(35)32(18-22)17-21-12-14-23(30)15-13-21/h3-15,20,22H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSQFTUXNKHTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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